![molecular formula C8H14N2O B3350008 (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one CAS No. 248914-21-8](/img/structure/B3350008.png)
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Description
Pyrido[2,3-b]pyrazine is a type of heterocyclic compound that has received significant attention in the synthetic chemistry community . It’s often used as a core structure in the design and synthesis of various materials .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, involves various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazine-based compounds is often analyzed using spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations are also used to obtain spectroscopic and electronic properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are often systematized according to the method used to assemble the pyrazolopyridine system . The mechanisms for these reactions are also discussed to observe the formation of the heterocyclic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using density functional theory (DFT) computations . These computations can provide information on properties such as the band gap, absorption wavelength, and nonlinear optical (NLO) response .Future Directions
The future directions for research on similar compounds could involve the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry . Additionally, these compounds could have potential applications in cost-effective multicolor display technologies due to their high photoluminescence quantum efficiency (PLQY) and simple molecular structure .
properties
IUPAC Name |
(9aS)-1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUPKXPDSKABE-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)NCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CC(=O)NC[C@@H]2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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